molecular formula C12H9NO4S B6391829 6-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid CAS No. 1261995-37-2

6-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid

Cat. No.: B6391829
CAS No.: 1261995-37-2
M. Wt: 263.27 g/mol
InChI Key: CWWQAZVFHALRRO-UHFFFAOYSA-N
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Description

6-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid is a chemical compound that has garnered attention due to its potential applications in various fields of research and industry. It is characterized by the presence of a thiophene ring substituted with a methoxycarbonyl group and a nicotinic acid moiety. The molecular formula of this compound is C12H9NO4S, and it has a molecular weight of 263.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.

    Coupling with Nicotinic Acid: The final step involves coupling the thiophene derivative with nicotinic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group or further to an alkyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring or the nicotinic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted thiophene and nicotinic acid derivatives.

Scientific Research Applications

6-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 6-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid: Similar structure with a hydroxyl group instead of a hydrogen atom at the 6-position.

    5-(Methoxycarbonyl)thiophene-3-carboxylic acid: Lacks the nicotinic acid moiety.

Uniqueness

6-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid is unique due to the presence of both the thiophene ring and the nicotinic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(5-methoxycarbonylthiophen-3-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c1-17-12(16)10-4-8(6-18-10)9-3-2-7(5-13-9)11(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWQAZVFHALRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687906
Record name 6-[5-(Methoxycarbonyl)thiophen-3-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-37-2
Record name 6-[5-(Methoxycarbonyl)thiophen-3-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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